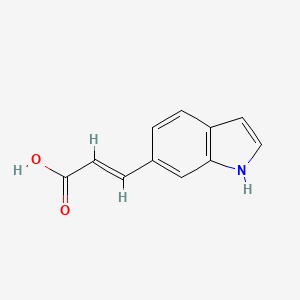

(E)-3-(1H-indol-6-yl)acrylic acid

Vue d'ensemble

Description

(E)-3-(1H-indol-6-yl)acrylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that converts phenylhydrazines and aldehydes or ketones into indoles under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is a rapid and high-yielding process .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves the use of catalytic methods and optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition-metal catalysts and microwave irradiation to accelerate the reaction rates and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(1H-indol-6-yl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .

Applications De Recherche Scientifique

Biological Activities

Research indicates that (E)-3-(1H-indol-6-yl)acrylic acid exhibits several significant biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : It has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique pharmacological properties of this compound make it a candidate for various therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, it is being investigated as a potential chemotherapeutic agent.

- Antimicrobial Treatments : Its efficacy against bacterial infections positions it as a possible alternative to conventional antibiotics.

- Anti-inflammatory Agents : The compound's modulation of inflammatory responses could lead to new treatments for conditions like arthritis or other chronic inflammatory diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Notable Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy.

- Case Study 2 : Research published in Phytotherapy Research demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting its utility in developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of (E)-3-(1H-indol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

1H-indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.

Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.

Uniqueness

(E)-3-(1H-indol-6-yl)acrylic acid is unique due to its specific geometric configuration and the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

(E)-3-(1H-indol-6-yl)acrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉N₁O₂

- Molecular Weight : Approximately 187.19 g/mol

- CAS Number : 1204-06-4

The compound features an indole moiety linked to an acrylic acid structure, which contributes to its reactivity and biological properties. The double bond in the acrylic acid component is significant for its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antitumor Properties : Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as inflammatory bowel disease (IBD). Research indicates that it can enhance intestinal epithelial barrier function and mitigate immune cell-mediated inflammation .

- Antimicrobial Activity : The compound has displayed notable antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have revealed minimum inhibitory concentrations (MICs) indicating its effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death. Specific signaling molecules involved include caspases and Bcl-2 family proteins.

- Modulation of Immune Responses : By influencing cytokine production and immune cell activation, this compound can reduce inflammation and promote healing in tissues affected by chronic inflammatory conditions .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various contexts:

Propriétés

IUPAC Name |

3-(1H-indol-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPWJSGXWEGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695274 | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119160-36-0 | |

| Record name | 3-(1H-Indol-6-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119160-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.